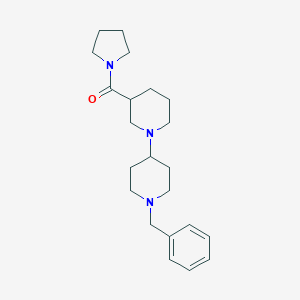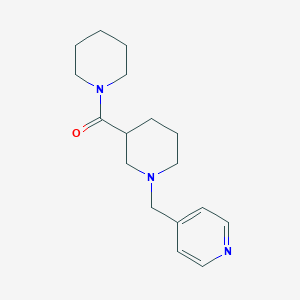![molecular formula C18H33N3O B247435 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol is not fully understood. However, it is believed to act as a GABAA receptor agonist, which leads to the inhibition of neurotransmitter release and the subsequent reduction of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol are primarily related to its effects on the central nervous system. It has been shown to have sedative, anxiolytic, and antipsychotic effects. Additionally, it has been shown to have muscle relaxant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol is its potential use as a research tool in the study of various neurological disorders. However, one of the limitations of this compound is its potential for toxicity, which must be carefully considered in lab experiments.
Future Directions
There are several potential future directions for research on 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol. These include further investigation of its mechanism of action, as well as its potential use in the treatment of various neurological disorders. Additionally, there is potential for the development of new analogs of this compound with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol involves a series of chemical reactions. The first step involves the reaction of 1,4-diazabicyclo[2.2.2]octane and 4-chlorobutyronitrile to form 4-(1-bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazine. This intermediate is then reacted with ethylene oxide to produce the final product, 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol.
Scientific Research Applications
2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol has been extensively studied for its potential applications in various fields of research. It has been shown to have promising effects in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. Additionally, it has been investigated for its potential use as a sedative and anesthetic agent.
properties
Molecular Formula |
C18H33N3O |
|---|---|
Molecular Weight |
307.5 g/mol |
IUPAC Name |
2-[4-[1-(3-bicyclo[2.2.1]heptanyl)piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C18H33N3O/c22-12-11-19-7-9-20(10-8-19)17-3-5-21(6-4-17)18-14-15-1-2-16(18)13-15/h15-18,22H,1-14H2 |
InChI Key |
QYNZLWAIULROHW-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2N3CCC(CC3)N4CCN(CC4)CCO |
Canonical SMILES |
C1CC2CC1CC2N3CCC(CC3)N4CCN(CC4)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)

![4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247356.png)
![4-Bromo-2-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247357.png)

![1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)
![1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)
![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)
![4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247372.png)
![1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247373.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247374.png)